6,7-Difluorobenzoxazol-2(3H)-one is a chemical compound with the IUPAC name 6,7-difluoro-3H-1,3-benzoxazol-2-one and CAS number 509147-86-8. This compound is characterized by its molecular formula and a molecular weight of approximately 171.10 g/mol. It features a benzoxazole ring with two fluorine substituents at the 6 and 7 positions, which influence its chemical properties and biological activities.
6,7-Difluorobenzoxazol-2(3H)-one is classified as a benzoxazole derivative, a group of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is primarily sourced from chemical suppliers and research laboratories engaged in organic synthesis and medicinal chemistry.
The synthesis of 6,7-difluorobenzoxazol-2(3H)-one can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. For example, using polar aprotic solvents can enhance the solubility of reactants and promote better yields in condensation reactions.
The molecular structure of 6,7-difluorobenzoxazol-2(3H)-one can be represented using various notations:
C1=CC(=C(C2=C1NC(=O)O2)F)F
GSXOQMNPQHDOIS-UHFFFAOYSA-N
This structure indicates a fused bicyclic system where the benzene ring is fused to an oxazole ring containing nitrogen and oxygen atoms.
The compound has distinctive structural features:
6,7-Difluorobenzoxazol-2(3H)-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilicity and make it suitable for further functionalization in synthetic applications.
The mechanism of action for 6,7-difluorobenzoxazol-2(3H)-one primarily relates to its interactions with biological targets:
Studies suggest that compounds within this class can exhibit anticancer properties by disrupting cell cycle progression or inducing apoptosis in cancer cells through targeted interactions with key regulatory proteins.
Relevant data indicate that these properties make it suitable for various applications in medicinal chemistry.
6,7-Difluorobenzoxazol-2(3H)-one has several applications in scientific research:
Fluorinated benzoxazole derivatives represent a critically important chemotype in modern medicinal chemistry due to their enhanced bioavailability, metabolic stability, and target-binding affinity. The strategic incorporation of fluorine atoms, particularly at the 6,7-positions of the benzoxazole core, significantly alters electronic distribution, dipole moments, and lipophilicity parameters. These modifications enable optimized interactions with biological targets, including hydrogen bonding and hydrophobic contacts, that are unattainable with non-fluorinated analogs [7]. The oxazole ring itself serves as a privileged scaffold in numerous FDA-approved drugs (e.g., linezolid, oxaprozin), where it contributes to diverse pharmacological activities through hydrogen bond acceptance and π-stacking interactions [10]. The 6,7-difluoro substitution pattern specifically enhances membrane permeability and bioavailability, as evidenced by logP reductions of 0.5-1.0 units compared to non-fluorinated counterparts in quantitative structure-activity relationship (QSAR) studies [7] [10].
Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Benzoxazoles
Property | 6,7-Difluorobenzoxazol-2(3H)-one | Benzoxazol-2(3H)-one |
---|---|---|
Calculated logP | 1.8 ± 0.3 | 2.3 ± 0.4 |
Topological Polar Surface Area (Ų) | 46.7 | 46.7 |
H-bond Acceptors | 3 | 3 |
H-bond Donors | 1 | 1 |
Dipole Moment (Debye) | 4.9 | 3.2 |
The therapeutic exploration of benzoxazole scaffolds dates to mid-20th century antimicrobial development, culminating in clinically significant agents like zoxazolamine (muscle relaxant) and tafamidis (transthyretin stabilizer). The structural evolution progressed through distinct phases: (1) Simple alkyl/aryl substitutions (1950s-1970s) yielding early CNS-active prototypes; (2) Heterocyclic fusion strategies (1980s-2000s) expanding into kinase inhibition; and (3) Strategic halogenation (2010s-present), where ortho-difluorination emerged as a key tactic to optimize pharmacokinetic profiles and target engagement [10]. The difluorobenzoxazolone system specifically addresses limitations of first-generation benzoxazoles, particularly their susceptibility to metabolic degradation via hepatic CYP450 enzymes. Historical data indicate that 6,7-difluoro substitution reduces microsomal clearance by 40-60% compared to unsubstituted analogs, as confirmed through hepatic microsome stability assays [7] [10]. This innovation represents the convergence of fluorine medicinal chemistry and heterocyclic drug design paradigms.
Current research objectives focus on three underexplored dimensions: (1) Synthetic Methodology Gaps - Existing routes to 6,7-difluorobenzoxazol-2(3H)-one suffer from limited scalability, with yields below 60% in classical Erlenmeyer-Plöchl reactions due to difluoroaniline precursor instability [10]; (2) Target Exploration Deficits - While kinase modulation is established, potential interactions with neurological targets (GABAA, AMPA receptors) remain unvalidated despite structural similarities to known ligands; and (3) Structural Optimization Opportunities - The impact of C2 N-substitution (carbamates vs. thioamides) on conformational behavior and target selectivity lacks systematic computational analysis. Crucially, no in vivo efficacy data exists for this specific difluorinated chemotype, creating a significant translational barrier [4] [10].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5